molecular formula C8H12N4O4S B12926910 N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) CAS No. 61785-08-8

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide)

Cat. No.: B12926910
CAS No.: 61785-08-8
M. Wt: 260.27 g/mol
InChI Key: HVMNCSHNUMBAGN-UHFFFAOYSA-N
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Description

N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has potential as a bioactive agent with antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can affect various cellular processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole-2,5-dithiol
  • 2,5-Disubstituted-1,3,4-thiadiazoles
  • Benzo[c][1,2,5]thiadiazole derivatives

Uniqueness

N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) is unique due to its specific structure, which includes two methoxyacetamide groups attached to the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61785-08-8

Molecular Formula

C8H12N4O4S

Molecular Weight

260.27 g/mol

IUPAC Name

2-methoxy-N-[5-[(2-methoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C8H12N4O4S/c1-15-3-5(13)9-7-11-12-8(17-7)10-6(14)4-16-2/h3-4H2,1-2H3,(H,9,11,13)(H,10,12,14)

InChI Key

HVMNCSHNUMBAGN-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NN=C(S1)NC(=O)COC

Origin of Product

United States

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